d-Myo-inositol-1,4,5-triphosphate
Overview
Description
D-myo-Inositol-1,4,5-triphosphate (Ins (1,4,5)P3) is a second messenger produced in cells by phospholipase C (PLC) mediated hydrolysis of phosphatidyl inositol-4,5-biphosphate . It binds to one of several Ins (1,4,5)P3 receptors, each containing a calcium channel domain .
Synthesis Analysis
InsP3 3-kinase, a highly specific enzyme binding InsP3 in just one mode, phosphorylates InsP3 specifically at its secondary 3-hydroxyl group to generate a tetrakisphosphate . D-myo-Inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) analogues derived at 3-OH with a bulky substituent were chemically synthesized and structural features of vicinity surrounding the 3-OH of Ins(1,4,5)P3, recognized by metabolic enzymes and by the receptor were explored . The total synthesis of D- and L-myo-inositol 1,4,5-triphosphate was also reported .
Molecular Structure Analysis
The molecular formula of d-Myo-inositol-1,4,5-triphosphate is C6H15O15P3 . The IUPAC name is [(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate .
Chemical Reactions Analysis
D-myo-Inositol-1,4,5-triphosphate is a second messenger produced in cells by phospholipase C mediated hydrolysis of phosphatidyl inositol-4,5-biphosphate .
Physical And Chemical Properties Analysis
The molecular weight of d-Myo-inositol-1,4,5-triphosphate is 420.10 g/mol .
Scientific Research Applications
Role in Polycystic Ovary Syndrome (PCOS)
D-Myo-Inositol-1,4,5-Triphosphate plays a significant role in managing Polycystic Ovary Syndrome (PCOS), a common cause of infertility. It has been found to improve insulin sensitivity in PCOS patients. This compound, being a precursor of inositol triphosphate, regulates hormones like TSH, FSH, and insulin, which are crucial in treating PCOS (Bizzarri & Carlomagno, 2014), (Genazzani, 2016).
Inositol Phosphates Synthesis
The synthesis of D-Myo-Inositol-1,4,5-Triphosphate and its derivatives is crucial for biological studies. Steric bulk from a 4-O protecting group in inositol orthobenzoates guides the reduction to generate the natural precursor of Inositol 1,4,5-Triphosphate, essential for various biological processes (Swarbrick et al., 2009).
Impact on Cardiac Hypertrophy
Research has shown that D-Myo-Inositol-1,4,5-Triphosphate can influence cardiac hypertrophy. It has been observed to augment cardiac hypertrophy by affecting DNA and protein synthesis, and the expression of genes like c-myc, c-fos, and GATA4, a cardiac-restricted zinc finger transcription factor (Zhu et al., 2005).
Role in Thyroid Physiology
D-Myo-Inositol-1,4,5-Triphosphate is critical in thyroid function and the management of subclinical hypothyroidism. It is a precursor of phosphoinositides in the phosphatidylinositol signal transduction pathway, playing a vital role in the synthesis of thyroid hormones (Benvenga et al., 2021).
Inositol Signaling in Plants
This compound also has significant implications in plant biology. Myo-inositol, as a precursor to inositol triphosphates like D-Myo-Inositol-1,4,5-Triphosphate, is involved in various aspects of plant growth and development (Loewus & Murthy, 2000).
properties
IUPAC Name |
[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O15P3/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1-,2+,3+,4-,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWCIQZXVOZEGG-XJTPDSDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O15P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80893598 | |
Record name | Inositol 1,4,5-trisphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80893598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | myo-Inositol 1,4,5-trisphosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001498 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
d-Myo-inositol-1,4,5-triphosphate | |
CAS RN |
85166-31-0 | |
Record name | Ins(1,4,5)P3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85166-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1D-myo-inositol 1,4,5-trisphosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03401 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Inositol 1,4,5-trisphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80893598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | INOSITOL 1,4,5-TRISPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU34XVK5NR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | myo-Inositol 1,4,5-trisphosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001498 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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